molecular formula C9H12BrNO4S2 B14362799 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide CAS No. 94788-98-4

4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide

Cat. No.: B14362799
CAS No.: 94788-98-4
M. Wt: 342.2 g/mol
InChI Key: KEPUQQYCJIFOCI-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is a chemical compound with significant interest in various fields of scientific research It is characterized by its unique structure, which includes a bromoethyl group and a methanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-(2-Bromoethyl)benzenesulfonamide with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may result in the formation of sulfonic acids.

Scientific Research Applications

4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(2-bromoethyl)amino]benzene-1-sulfonamide
  • 4-[(2-Bromoethyl)(2-bromopropyl)amino]benzene-1-sulfonamide

Comparison

Compared to similar compounds, 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is unique due to the presence of both a bromoethyl group and a methanesulfonyl group. This combination of functional groups imparts distinct reactivity and potential applications. For instance, the methanesulfonyl group can enhance the compound’s solubility and stability, while the bromoethyl group provides a site for further chemical modifications.

Properties

CAS No.

94788-98-4

Molecular Formula

C9H12BrNO4S2

Molecular Weight

342.2 g/mol

IUPAC Name

4-(2-bromoethyl)-N-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO4S2/c1-16(12,13)11-17(14,15)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7H2,1H3

InChI Key

KEPUQQYCJIFOCI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NS(=O)(=O)C1=CC=C(C=C1)CCBr

Origin of Product

United States

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